molecular formula C16H11FS B8091283 2-(4'-Fluoro-[1,1'-biphenyl]-4-yl)thiophene

2-(4'-Fluoro-[1,1'-biphenyl]-4-yl)thiophene

Cat. No.: B8091283
M. Wt: 254.3 g/mol
InChI Key: UIXBWPSRPHDSJF-UHFFFAOYSA-N
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Description

2-(4’-Fluoro-[1,1’-biphenyl]-4-yl)thiophene is an organic compound that belongs to the class of thiophene derivatives. Thiophene is a sulfur-containing heterocyclic compound known for its aromatic properties. The incorporation of a fluorinated biphenyl group into the thiophene ring enhances its chemical and physical properties, making it a compound of interest in various fields of research and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4’-Fluoro-[1,1’-biphenyl]-4-yl)thiophene typically involves the following steps:

Industrial Production Methods

Industrial production methods for this compound would likely involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions for higher yields and purity, using continuous flow reactors, and employing more efficient catalysts and solvents to reduce costs and environmental impact.

Chemical Reactions Analysis

Types of Reactions

2-(4’-Fluoro-[1,1’-biphenyl]-4-yl)thiophene can undergo various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The compound can be reduced to form dihydrothiophenes.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur on the thiophene ring or the biphenyl group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents like halogens, alkyl halides, and organometallic compounds are employed under various conditions, including acidic or basic environments.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Dihydrothiophenes.

    Substitution: Various substituted thiophenes and biphenyl derivatives.

Comparison with Similar Compounds

Similar Compounds

    Thiophene: The parent compound, known for its aromaticity and versatility in chemical reactions.

    2-Phenylthiophene: Similar structure but lacks the fluorinated biphenyl group.

    2-(4-Bromophenyl)thiophene: Similar structure with a bromine atom instead of a fluorine atom.

Uniqueness

2-(4’-Fluoro-[1,1’-biphenyl]-4-yl)thiophene is unique due to the presence of the fluorinated biphenyl group, which imparts distinct electronic and steric properties. This makes it particularly valuable in applications requiring specific electronic characteristics, such as organic semiconductors and advanced materials .

Properties

IUPAC Name

2-[4-(4-fluorophenyl)phenyl]thiophene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H11FS/c17-15-9-7-13(8-10-15)12-3-5-14(6-4-12)16-2-1-11-18-16/h1-11H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UIXBWPSRPHDSJF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC(=C1)C2=CC=C(C=C2)C3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H11FS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

254.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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